molecular formula C7H9BrS2 B8629923 3-Bromo-4-(propylthio)thiophene CAS No. 89265-38-3

3-Bromo-4-(propylthio)thiophene

Cat. No. B8629923
CAS RN: 89265-38-3
M. Wt: 237.2 g/mol
InChI Key: DFPIJRWSYDFZRG-UHFFFAOYSA-N
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Description

3-Bromo-4-(propylthio)thiophene is a useful research compound. Its molecular formula is C7H9BrS2 and its molecular weight is 237.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-(propylthio)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(propylthio)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89265-38-3

Molecular Formula

C7H9BrS2

Molecular Weight

237.2 g/mol

IUPAC Name

3-bromo-4-propylsulfanylthiophene

InChI

InChI=1S/C7H9BrS2/c1-2-3-10-7-5-9-4-6(7)8/h4-5H,2-3H2,1H3

InChI Key

DFPIJRWSYDFZRG-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CSC=C1Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 50 g of 3,4-dibromothiophene, 30 g of 85% potassium propyl mercaptide and 4.5 g of Carbowax® 2000 in 50 ml of xylene was heated at reflux for 18 hours. The reaction was cooled, an additional 9 g of the mercaptide was added, and refluxing was continued for an additional 31 hours. After cooling, the mixture was filtered and the filtrate distilled to provide 10.6 g (21.3%) of 3-bromo-4-(propylthio)thiophene, bp 91°-102° C. (1.4 mm).
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium propyl mercaptide
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
Carbowax
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
mercaptide
Quantity
9 g
Type
reactant
Reaction Step Two

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